![molecular formula C18H14ClF3N2O2S2 B2718348 5-{2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]ethyl}-N-phenyl-2-thiophenesulfonamide CAS No. 861208-58-4](/img/structure/B2718348.png)

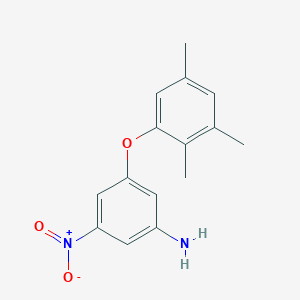

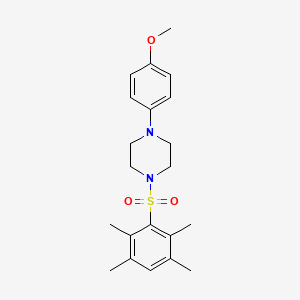

5-{2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]ethyl}-N-phenyl-2-thiophenesulfonamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound “5-{2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]ethyl}-N-phenyl-2-thiophenesulfonamide” is a complex organic molecule. It contains a pyridine ring, which is a six-membered ring with five carbon atoms and one nitrogen atom. The pyridine ring is substituted with a trifluoromethyl group at the 5-position and a chloro group at the 3-position . This compound is likely to be used in the pharmaceutical or agrochemical industries .

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, including the formation of the pyridine ring, the introduction of the trifluoromethyl and chloro groups, and the attachment of the ethyl and phenyl groups . The exact synthesis process would depend on the specific requirements of the final product, such as its desired physical and chemical properties .Molecular Structure Analysis

The molecular structure of this compound is characterized by the presence of a pyridine ring, which is a planar, aromatic ring. The trifluoromethyl and chloro substituents on the pyridine ring add to the complexity of the molecule . The spatial configuration of the carbon atoms connected to the pyridine ring plays an important role in the properties of the compound .Chemical Reactions Analysis

This compound, like other trifluoromethylpyridines, is likely to undergo a variety of chemical reactions. These could include reactions with nucleophiles, electrophiles, or radicals, depending on the conditions . The presence of the trifluoromethyl group could also influence the reactivity of the compound .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the trifluoromethyl group could increase the compound’s lipophilicity, which could influence its solubility and stability . The melting point of a similar compound is reported to be between 215-219 °C .Applications De Recherche Scientifique

Catalytic Applications

The compound and its derivatives have been explored for their catalytic properties. In a study on base-free transfer hydrogenation, N-(2-(Pyridin-2-yl)ethyl)benzenesulfonamide derivatives, which share structural similarity with the compound , were synthesized and characterized. These compounds, including 1,1,1-trifluoro-N-(2-(pyridin-2-yl)ethyl)methanesulfonamide, were used as precatalysts in transfer hydrogenation of various ketones, demonstrating the potential utility of these compounds in catalysis (Ruff, Kirby, Chan, & O'Connor, 2016).

Medicinal Chemistry Applications

In medicinal chemistry, derivatives of the compound have been synthesized for potential therapeutic applications. For instance, a study synthesized novel celecoxib derivatives, including those structurally related to the compound, to evaluate their anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV activities. This research underscores the versatility of such compounds in drug discovery (Küçükgüzel et al., 2013).

Anticancer Activity

Another significant application is in the field of cancer research. Pyridinesulfonamide, a fragment structurally related to the compound, has been used in the synthesis of enantiomers with potential antitumor activity. These compounds were investigated for their effects on PI3Kα kinase, an enzyme implicated in cancer, demonstrating the compound's relevance in anticancer research (Zhou et al., 2015).

Bioorganic Chemistry

In bioorganic chemistry, pyrrolidinone-based chlorinated benzenesulfonamide derivatives, which are structurally related, have been synthesized and studied for their binding affinity against human carbonic anhydrases. These compounds have shown potential for the development of selective inhibitors for specific carbonic anhydrase isozymes, highlighting the broader applications of such compounds in bioorganic chemistry (Balandis et al., 2020).

Mécanisme D'action

Target of Action

It is known that this compound is a fungicide , which suggests that its targets are likely to be enzymes or proteins essential for the growth and survival of fungi.

Mode of Action

As a fungicide, it is plausible that it inhibits the activity of its target proteins or enzymes, thereby disrupting the normal functioning of the fungi and leading to their death .

Biochemical Pathways

Given its fungicidal activity, it likely interferes with pathways critical for fungal growth and reproduction .

Result of Action

As a fungicide, it is likely to cause cell death in fungi by disrupting essential biochemical pathways .

Safety and Hazards

Propriétés

IUPAC Name |

5-[2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]ethyl]-N-phenylthiophene-2-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14ClF3N2O2S2/c19-15-10-12(18(20,21)22)11-23-16(15)8-6-14-7-9-17(27-14)28(25,26)24-13-4-2-1-3-5-13/h1-5,7,9-11,24H,6,8H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HOPUXDBNFKMCDS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NS(=O)(=O)C2=CC=C(S2)CCC3=C(C=C(C=N3)C(F)(F)F)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14ClF3N2O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

446.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

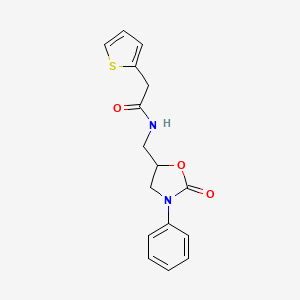

![(Z)-N-(3-ethyl-5,6-dimethoxybenzo[d]thiazol-2(3H)-ylidene)-5-nitrothiophene-2-carboxamide](/img/structure/B2718271.png)

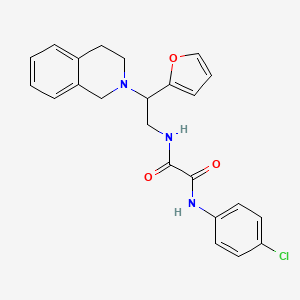

![3-{3-methyl-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carbonyl}-1-(4-methylphenyl)thiourea](/img/structure/B2718275.png)

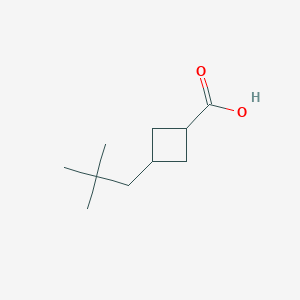

![1-[3-(2-hydroxyphenyl)-5-(4-methylphenyl)-4,5-dihydro-1H-pyrazol-1-yl]ethan-1-one](/img/structure/B2718277.png)

![N-[(4-phenoxyphenyl)carbamothioyl]benzamide](/img/structure/B2718279.png)

![2-(2-Fluoro-6-thieno[2,3-b]pyridin-5-yloxyphenyl)propan-2-ol](/img/structure/B2718281.png)

![4-(tert-butyl)phenyl 5-chloro-1-methyl-3-(trifluoromethyl)-N-[3-(trifluoromethyl)phenyl]-1H-pyrazole-4-carboximidoate](/img/structure/B2718282.png)

![[2-(ethylcarbamoylamino)-2-oxoethyl] 2-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]acetate](/img/structure/B2718288.png)